molecular formula C11H16BrNO2S B1372500 3-Bromo-N-butyl-5-methylbenzenesulfonamide CAS No. 1020252-93-0

3-Bromo-N-butyl-5-methylbenzenesulfonamide

Cat. No.: B1372500
CAS No.: 1020252-93-0
M. Wt: 306.22 g/mol
InChI Key: PFYFYGOHARPIMD-UHFFFAOYSA-N
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Description

3-Bromo-N-butyl-5-methylbenzenesulfonamide is a versatile chemical compound with the molecular formula C₁₁H₁₆BrNO₂S. It is used in various scientific research fields, ranging from pharmaceutical synthesis to material science. This compound contains a sulfonamide functional group, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-butyl-5-methylbenzenesulfonamide typically involves the bromination of N-butyl-5-methylbenzenesulfonamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3-position of the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-butyl-5-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Hydrolysis: The sulfonamide group can be hydrolyzed in the presence of water or aqueous acids/bases, leading to the cleavage of the S-N bond.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide can be used.

    Hydrolysis: Acidic or basic aqueous solutions are used, with the reaction conditions varying depending on the desired rate of hydrolysis.

Major Products Formed

    Nucleophilic Substitution: The major products are the corresponding substituted sulfonamides, depending on the nucleophile used.

    Hydrolysis: The major products are the corresponding sulfonic acids and amines.

Scientific Research Applications

3-Bromo-N-butyl-5-methylbenzenesulfonamide has several scientific research applications, including:

    Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Material Science: It is utilized in the development of advanced materials with specific properties.

    Biological Studies: The compound is used in studies investigating the biological activities of sulfonamides and their derivatives.

    Chemical Research: It serves as a reagent in various organic synthesis reactions, contributing to the development of new chemical methodologies.

Mechanism of Action

The specific mechanism of action of 3-Bromo-N-butyl-5-methylbenzenesulfonamide is not well-documentedThis can disrupt essential biological processes and inhibit the growth of microorganisms.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N-(tert-butyl)-5-methylbenzenesulfonamide: Similar structure but with a tert-butyl group instead of a butyl group.

    3-Bromo-N-butyl-4-methylbenzenesulfonamide: Similar structure but with the methyl group at the 4-position instead of the 5-position.

Uniqueness

3-Bromo-N-butyl-5-methylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity. The presence of the bromine atom at the 3-position and the butyl group at the N-position provides distinct chemical properties that can be exploited in various research applications.

Properties

IUPAC Name

3-bromo-N-butyl-5-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2S/c1-3-4-5-13-16(14,15)11-7-9(2)6-10(12)8-11/h6-8,13H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYFYGOHARPIMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC(=CC(=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674352
Record name 3-Bromo-N-butyl-5-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020252-93-0
Record name 3-Bromo-N-butyl-5-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020252-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N-butyl-5-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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